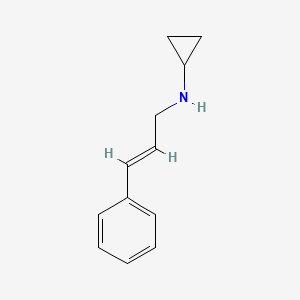

N-(3-Phenyl-2-propen-1-YL)cyclopropanamine

Description

Its structure combines a cyclopropane ring with an amine group linked to a conjugated aromatic system. Key suppliers include Mitsui Toatsu Chemicals Inc. (hydrochloride salt form).

Properties

IUPAC Name |

N-(3-phenylprop-2-enyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12/h1-7,12-13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHNETYCAGKVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406010 | |

| Record name | N-(3-phenylprop-2-enyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18381-63-0 | |

| Record name | N-(3-phenylprop-2-enyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-Phenyl-2-propen-1-YL)cyclopropanamine is an organic compound featuring a cyclopropane ring with a propenyl and phenyl substituent. Its molecular formula is CHN, with a molecular weight of approximately 173.25 g/mol. Although specific biological activity data for this compound is limited, insights can be drawn from related compounds and preliminary studies.

Structural Characteristics

The compound's unique structure allows it to interact with various biological systems, potentially influencing neurotransmitter activity and exhibiting pharmacological properties. Similar cyclopropanamine derivatives have been noted for their analgesic and anti-inflammatory effects, suggesting a possible therapeutic role for this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Phenylpropene | Contains a phenyl group and a propene | More linear structure; less steric hindrance |

| Cyclopropanamine | Basic cyclopropane structure | Lacks the propenyl group; simpler reactivity |

| N-(2-Ethylphenyl)-cyclopropanamine | Similar cyclopropane core | Substituted with an ethylphenyl group |

| N-(3-Methylphenyl)-2-propen-1-amines | Contains methyl substitution on phenyl | Variation in sterics; potential different reactivity |

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit notable interactions with neurotransmitter systems. For example, cyclopropanamines have been implicated in modulating dopamine pathways, which may suggest potential applications in treating neurodegenerative diseases or mood disorders. However, specific studies on this compound are scarce, necessitating further investigation.

Case Studies and Research Findings

While direct case studies on this compound are lacking, the following findings from related compounds provide context:

- Analgesic Properties : Derivatives of cyclopropanamines have shown promise in pain relief models, indicating that this compound could also possess similar properties.

- Neurotransmitter Modulation : Studies on cyclopropane derivatives have demonstrated effects on serotonin and dopamine receptors, which are critical in mood regulation and pain perception.

- Anti-inflammatory Effects : Compounds structurally related to this compound have been reported to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f)

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine

N-[(2-Nitrophenyl)methyl]cyclopropanamine

(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

- Structure : Combines a chlorophenethylamine moiety with a naphthalene-propanamide hybrid.

- Synthesis : Derived from 2-(3-chlorophenyl)ethan-1-amine and naproxen, characterized via NMR and mass spectrometry.

- Key Differences: The amide linkage and naphthalene system confer distinct pharmacokinetic properties, such as prolonged half-life, unlike the simpler amine in the target compound.

Research Findings and Trends

- Synthetic Flexibility : Palladium-catalyzed C–N coupling is a common method for cyclopropanamine derivatives, enabling diverse substituent incorporation (e.g., aryl, morpholine).

- Bioactivity Correlations : Electron-withdrawing groups (e.g., nitro, chloro) enhance stability but may reduce bioavailability compared to electron-donating groups like methoxy.

- Industrial Relevance : Substituted benzylcyclopropanamines are prioritized in agrochemical patents, while propenylphenyl analogs remain exploratory in pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.